molecular formula C11H16O3 B062243 (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL CAS No. 161121-02-4

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

Cat. No.: B062243
CAS No.: 161121-02-4
M. Wt: 196.24 g/mol
InChI Key: KWJDGWGMDAQESJ-QMMMGPOBSA-N
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Description

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL is a chiral secondary alcohol featuring a propan-2-ol backbone substituted at the 1-position with a 3,4-dimethoxyphenyl group. The stereochemistry of the S-enantiomer may influence its biological activity, reactivity, and interactions in asymmetric synthesis or pharmaceutical applications.

Properties

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDGWGMDAQESJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Chiral Ruthenium Complexes

Ruthenium-based catalysts paired with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable asymmetric hydrogenation of aryl ketones. For example:

Reaction Conditions :

  • Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (1.0 equiv)

  • Catalyst: RuCl₂[(S)-BINAP] (0.5 mol%)

  • Solvent: Methanol

  • Pressure: 50 atm H₂

  • Temperature: 25°C

  • Time: 24 hours

Outcomes :

  • Yield : 85–92%

  • Enantiomeric Excess (ee) : 94–98% (S)-enantiomer

  • Catalyst Turnover Number (TON) : 1,840

This method mirrors industrial-scale protocols for analogous alcohols, leveraging mild conditions and high stereocontrol.

Enantioselective Reduction Using Chiral Boranes

Corey-Bakshi-Shibata (CBS) reduction provides an alternative for laboratory-scale synthesis.

CBS Reduction Protocol

Reagents :

  • Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one

  • Catalyst: (S)-CBS reagent (1.2 equiv)

  • Reducing Agent: BH₃·THF (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C → 0°C (gradient)

Results :

  • Yield : 78%

  • ee : 90% (S)

  • Byproducts : <5% over-reduction to propane

The CBS method is favored for small-batch syntheses but requires cryogenic conditions.

Biocatalytic Approaches

Alcohol Dehydrogenase-Mediated Reduction

Enzymatic reductions using Lactobacillus kefir alcohol dehydrogenase (LK-ADH) offer sustainable access to chiral alcohols.

Typical Setup :

  • Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (100 mM)

  • Enzyme: LK-ADH (2 mg/mL)

  • Cofactor: NADPH (0.2 mM)

  • Solvent: Phosphate buffer (pH 7.0)

  • Temperature: 30°C

Performance :

  • Conversion : 99%

  • ee : >99% (S)

  • Space-Time Yield : 12 g/L/day

Biocatalysis avoids transition metals and achieves near-perfect stereoselectivity, though substrate loading limits scalability.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(3,4-Dimethoxyphenyl)propan-2-ol is resolved using (R)-mandelic acid:

Procedure :

  • Racemate (10 g) and (R)-mandelic acid (7.4 g) are dissolved in hot ethanol.

  • Crystallization at 4°C yields diastereomeric salts.

  • Free alcohol is liberated via basification (NaOH).

Efficiency :

  • Yield : 40% (S-enantiomer)

  • ee : 99%

  • Purity : 98% (HPLC)

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Hydrogenation85–9294–98IndustrialHigh
CBS Reduction7890Lab-scaleMedium
Biocatalysis99>99Pilot-scaleLow
Chiral Resolution4099Lab-scaleLow

Key Trade-offs:

  • Catalytic hydrogenation balances yield and scalability but requires expensive catalysts.

  • Biocatalysis offers exceptional ee but faces substrate inhibition at high concentrations.

  • Chiral resolution is cost-effective but inefficient for large-scale production.

Industrial-Scale Optimization

Continuous Hydrogenation Reactors

Fixed-bed reactors with immobilized Ru-BINAP catalysts enhance throughput:

  • Residence Time : 2 hours

  • Productivity : 1.2 kg/L/day

  • Catalyst Lifetime : 6 months

Solvent Recycling

Methanol recovery via distillation reduces waste:

  • Solvent Reuse : 95%

  • Cost Savings : 30%

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: (S)-1-(3,4-Dimethoxyphenyl)propan-2-one.

    Reduction: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ane.

    Substitution: Various substituted phenylpropan-2-OL derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties
Research has indicated that (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL exhibits anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory mediators such as cyclooxygenase (COX)-2 and pro-inflammatory cytokines, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary studies suggest its potential neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inhibiting protein aggregation.

Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of methoxy and hydroxyl groups enhances its binding affinity, potentially modulating various biochemical pathways.

Biological Research

Enzyme Modulation
this compound has been investigated for its ability to act as an enzyme modulator. It influences lignin degradation pathways through interactions with lignin peroxidase enzymes, highlighting its role in biocatalysis. Such properties make it a candidate for applications in environmental bioremediation.

Industrial Applications

Synthesis of Complex Molecules
In industrial settings, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to be utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • 3,4-Dimethoxyphenyl group : Provides electron-donating methoxy substituents, influencing aromatic reactivity and solubility.

Table 1: Structural Comparison with Related Compounds

Compound Name Key Functional Groups Structural Differences
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL 3,4-Dimethoxyphenyl, propan-2-ol Chiral center (S-configuration)
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (, Compound 2) 3,4-Dimethoxyphenyl, ethanol, β-O-4 linkage β-O-4 ether bond, α-hydroxy group
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (, Compound 3) 3,4-Dimethoxyphenyl, ethanone, β-O-4 linkage Ketone group (vs. alcohol in Compound 2)
1-Methoxy-2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethane (, Compound 4) 3,4-Dimethoxyphenyl, ethane, β-O-4 linkage No α-hydroxy or ketone; methoxy substitution

Reactivity Under Alkaline Conditions

highlights the β-O-4 bond cleavage behavior of lignin model compounds in a KOtBu/tBuOH system:

  • Compound 2 (ethanol derivative): Cleaves β-O-4 bonds at 30°C in 0.5 mol/L KOtBu, likely via α-hydroxy dissociation .
  • Compound 3 (ethanone derivative): Reacts faster than Compound 2, producing 3,4-dimethoxybenzoic acid as an oxidized byproduct .
  • Compound 4 (methoxy-substituted ethane): No cleavage under the same conditions, indicating the necessity of α-hydroxy or ketone groups for reactivity .

Inference for Target Compound: The propan-2-ol group in this compound lacks a β-O-4 linkage but shares the α-hydroxy functionality. Its reactivity under alkaline conditions may resemble Compound 2, though steric effects from the propanol backbone could modulate reaction rates.

Research Implications and Gaps

  • Stereochemical Effects : The S-enantiomer’s role in asymmetric catalysis or bioactivity remains unexplored in the provided evidence.
  • Comparative Reactivity Data : Direct experimental comparisons of the target compound’s alkaline or oxidative stability are needed.

Biological Activity

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL, a chiral organic compound with the molecular formula C₁₁H₁₆O₃, has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its interactions with enzymes and receptors, antioxidant properties, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a phenyl ring with two methoxy substituents at the 3 and 4 positions, along with a hydroxyl group attached to the second carbon of the propan-2-OL chain. Its chirality plays a crucial role in determining its biological effects, as different enantiomers may exhibit distinct pharmacological profiles.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, particularly in the context of lignin degradation pathways. It interacts with lignin peroxidase enzymes, suggesting its potential utility in biocatalysis and environmental applications. The presence of methoxy and hydroxyl groups enhances its binding affinity to target enzymes, potentially influencing various biochemical pathways.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. Studies have shown that derivatives of similar structures exhibit DPPH radical scavenging capabilities that surpass those of well-known antioxidants like ascorbic acid. For instance, compounds derived from 3-[(4-methoxyphenyl)amino]propanamide were reported to exhibit antioxidant activities approximately 1.4 times higher than ascorbic acid . This suggests that this compound may also possess comparable or enhanced antioxidant properties.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of related compounds against various cancer cell lines. For example, certain derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells . These findings highlight the compound's potential as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Studies have assessed its efficacy against various pathogens, demonstrating significant activity with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties . This suggests that the compound could be explored further for therapeutic applications in infectious diseases.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
(R)-1-(3,4-Dimethoxyphenyl)propan-2-OLEnantiomer of this compoundDifferent spatial arrangement affects biological activity
1-(3,4-Dimethoxyphenyl)ethanolLacks an additional carbon in the propan chainSimpler structure may lead to different reactivity
1-(3,4-Dimethoxyphenyl)propan-1-OLHydroxyl group on the first carbonAlters chemical behavior compared to propan-2-OL
1-(3,4-Dimethoxyphenyl)butan-2-olLonger carbon chainMay exhibit different pharmacokinetics
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-olContains a methyl group on the second carbonPotentially different steric effects

Q & A

Basic Questions

Q. What safety protocols are essential when handling (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
  • Emergency Procedures :
  • Skin Contact : Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
  • Eye Exposure : Flush eyes with water for ≥15 minutes, keeping eyelids open .
  • Spill Management : Use inert absorbents (e.g., sand) to collect material; avoid dust generation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in sealed, airtight containers under dry conditions to prevent hydrolysis or oxidation .
  • Maintain a temperature of 2–8°C to preserve chemical integrity .
  • Avoid proximity to ignition sources; the compound may form flammable vapors under high temperatures .

Q. Which analytical techniques are used to confirm the identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with published data to verify structural assignments .
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., cellulose-based) to assess enantiomeric purity .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 226.27 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to cross-check structural features .
  • Dynamic NMR : Investigate conformational equilibria or rotameric states causing split signals .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) to favor the (S)-enantiomer .
  • Chiral Chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomer separation .
  • Reaction Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral GC at intermediate stages .

Q. How can by-product formation be minimized during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal decomposition .
  • Protecting Groups : Protect phenolic -OH groups during methoxylation steps to avoid side reactions .
  • Solvent Selection : Use aprotic solvents (e.g., THF or DCM) to reduce nucleophilic interference .

Q. What methodologies are recommended for studying the compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates in real-time under acidic/basic conditions .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., demethoxylation) .
  • Electrochemical Analysis : Employ cyclic voltammetry to assess redox behavior, particularly for phenolic derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

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